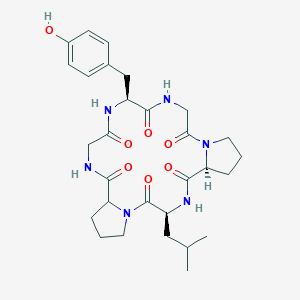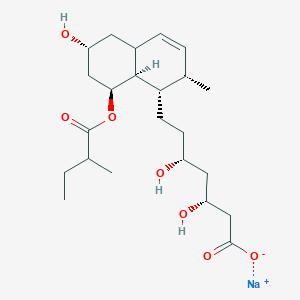
N-(4-iodo-2,5-dimethylphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodo-2,5-dimethylphenyl)nicotinamide, also known as IDMN, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IDMN belongs to the class of nicotinamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. In inflammation research, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to protect neurons from oxidative stress and improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the activity of AKT and mTOR, which are involved in cell survival and proliferation. In inflammation, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the activity of NF-κB, which is a key regulator of the inflammatory response. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to activate the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In inflammation, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells, which leads to the reduction of inflammation. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to protect neurons from oxidative stress and improve cognitive function, which leads to the improvement of neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on N-(4-iodo-2,5-dimethylphenyl)nicotinamide, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(4-iodo-2,5-dimethylphenyl)nicotinamide and to investigate its potential side effects. Finally, the development of N-(4-iodo-2,5-dimethylphenyl)nicotinamide derivatives with improved efficacy and safety profiles is an area of active research.
Métodos De Síntesis
N-(4-iodo-2,5-dimethylphenyl)nicotinamide can be synthesized through a multistep process that involves the reaction of 4-iodo-2,5-dimethylbenzaldehyde with nicotinic acid and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification steps. The synthesis method has been optimized to yield high purity and yield of N-(4-iodo-2,5-dimethylphenyl)nicotinamide.
Propiedades
Nombre del producto |
N-(4-iodo-2,5-dimethylphenyl)nicotinamide |
|---|---|
Fórmula molecular |
C14H13IN2O |
Peso molecular |
352.17 g/mol |
Nombre IUPAC |
N-(4-iodo-2,5-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13IN2O/c1-9-7-13(10(2)6-12(9)15)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
OPNGMSWUDUPCDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)

![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)